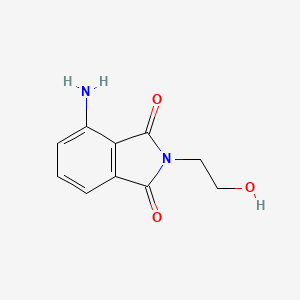

4-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione

Descripción

Nomenclature and Structural Classification

4-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione represents a substituted derivative of the fundamental isoindole-1,3-dione framework, commonly known as phthalimide. The compound possesses the International Union of Pure and Applied Chemistry name 4-amino-2-(2-hydroxyethyl)isoindole-1,3-dione and is registered under Chemical Abstracts Service number 26215-17-8. The molecular formula C₁₀H₁₀N₂O₃ indicates a molecular weight of 206.20 grams per mole, reflecting the presence of ten carbon atoms, ten hydrogen atoms, two nitrogen atoms, and three oxygen atoms.

The structural classification of this compound places it within the broader category of cyclic imides, specifically belonging to the phthalimide subfamily. Phthalimides are characterized by their distinctive bicyclic structure containing two carbonyl groups bound to the same nitrogen atom, creating a highly stable and synthetically useful framework. The isoindole-1,3-dione core consists of a benzene ring fused to a five-membered imide ring, providing both aromatic stability and reactive carbonyl functionalities.

The compound's structural features include several key components that distinguish it from the parent phthalimide structure. The amino group at the 4-position introduces nucleophilic character and hydrogen bonding capabilities, while the 2-(2-hydroxyethyl) substituent provides additional functionality through both the nitrogen attachment point and the terminal hydroxyl group. This combination of functional groups creates opportunities for diverse chemical transformations and biological interactions.

Historical Context and Discovery

The development and characterization of this compound emerged from the broader historical context of phthalimide chemistry research. Phthalic anhydride, the primary precursor to phthalimide derivatives, was first reported in 1836 by Auguste Laurent, establishing the foundation for subsequent developments in this chemical family. The early industrial production methods involved mercury-catalyzed oxidation of naphthalene, which evolved into modern vanadium pentoxide-catalyzed gas-phase reactions.

The Gabriel synthesis, developed by German chemist Siegmund Gabriel and first reported in 1884, revolutionized the preparation of primary amines using phthalimide derivatives. This synthetic methodology provided the conceptual framework for developing more complex phthalimide structures, including amino-substituted variants. The Gabriel synthesis typically employs potassium phthalimide as a nucleophile for alkylation reactions, followed by hydrolysis to liberate primary amines.

The specific amino-substituted phthalimide derivatives gained prominence through medicinal chemistry research, particularly following the investigation of thalidomide and related compounds in the mid-20th century. Thalidomide, introduced in 1957 as a tranquilizer and later used for morning sickness treatment, demonstrated both the therapeutic potential and the importance of careful structural analysis in phthalimide-based pharmaceuticals. The compound was initially developed by Swiss pharmaceutical company Ciba in 1953 before being acquired by German company Chemie Grünenthal.

Research into amino-substituted phthalimides has continued to expand, driven by their demonstrated biological activities and synthetic versatility. Contemporary studies have focused on developing novel synthetic routes and exploring structure-activity relationships within this compound class. The compound this compound appears in chemical databases with creation dates indicating systematic characterization efforts beginning in 2005.

Significance in Organic Chemistry

The significance of this compound in organic chemistry stems from its multifunctional nature and versatility as a synthetic intermediate. The compound serves as an excellent example of how structural modifications to the basic phthalimide framework can dramatically expand chemical reactivity and biological activity profiles. The presence of both amino and hydroxyl functionalities creates multiple sites for chemical modification, enabling the synthesis of diverse derivative compounds.

From a synthetic chemistry perspective, the compound demonstrates the principles of functional group compatibility and selective reactivity. The amino group at the 4-position provides nucleophilic character while remaining sufficiently distant from the imide carbonyl groups to avoid intramolecular interference. This spatial arrangement allows for independent chemical transformations at different sites within the molecule, facilitating the development of complex molecular architectures.

The compound's role in cascade reactions and multi-step synthetic sequences highlights its utility in modern organic synthesis. Recent research has demonstrated the application of related isoindole-1,3-dione derivatives in hexadehydro-Diels-Alder reactions, producing highly substituted tricyclic structures with excellent yields. These studies illustrate how amino-substituted phthalimides can participate in sophisticated chemical transformations while maintaining structural integrity.

The electron-withdrawing nature of the phthalimide group has been exploited in various synthetic applications, including its use as a protecting group for primary amines during carbon-hydrogen functionalization reactions. Studies have shown that the phthalimido group can inductively protect carbon-hydrogen bonds relatively close to its attachment point, demonstrating site-selective reactivity that extends three carbons away from the protecting group.

The compound's significance extends to its role in understanding structure-activity relationships within the phthalimide family. Research has demonstrated that modifications to the basic phthalimide structure, such as the introduction of amino and hydroxyethyl groups, can dramatically alter biological activity profiles. These studies provide valuable insights into how molecular design principles can be applied to optimize therapeutic compounds while maintaining favorable synthetic accessibility.

The synthetic accessibility of this compound through established phthalimide chemistry makes it an attractive target for both academic research and industrial applications. The compound can be prepared using standard organic chemistry techniques, including nucleophilic substitution reactions and functional group modifications of readily available starting materials. This synthetic accessibility, combined with the compound's diverse reactivity profile, positions it as a valuable building block for the development of more complex molecular structures.

Propiedades

IUPAC Name |

4-amino-2-(2-hydroxyethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c11-7-3-1-2-6-8(7)10(15)12(4-5-13)9(6)14/h1-3,13H,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFJCEBBQMMSHIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=O)N(C2=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201212141 | |

| Record name | 4-Amino-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201212141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26215-17-8 | |

| Record name | 4-Amino-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26215-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201212141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis via Phthalic Anhydride Derivatives

One effective method involves the reaction of phthalic anhydride with 2-(2-aminoethoxy)ethanol. This reaction typically occurs under reflux conditions in a solvent such as toluene or xylene. The following steps outline the general procedure:

- Reagents : Phthalic anhydride, 2-(2-aminoethoxy)ethanol

- Solvent : Toluene or xylene

- Conditions : Reflux for several hours

- Isolation : The product is isolated by filtration and recrystallization.

Amidation Reactions

Another approach includes amidation reactions using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) along with hydroxybenzotriazole (HOBT). This method is particularly useful for synthesizing derivatives with specific functional groups:

- Reagents : Intermediate isoindoline derivatives, EDC, HOBT

- Solvent : Chloroform

- Conditions : Stirring at room temperature for 15–24 hours

- Workup : The mixture is poured into water and extracted with methylene chloride.

Cyclization Reactions

Cyclization reactions involving N-(3-aminophthaloyl) derivatives provide another route to synthesize isoindoline compounds:

- Reagents : N-(3-aminophthaloyl)-glutamine or isoglutamine

- Cyclizing Agents : Various cyclizing agents depending on the desired substitution pattern

- Conditions : Reaction in the presence of bases like triethylamine or other organic bases at elevated temperatures.

Summary of Reaction Conditions

The following table summarizes the key reaction conditions for synthesizing 4-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione:

| Method | Key Reagents | Solvent | Temperature | Reaction Time |

|---|---|---|---|---|

| Phthalic Anhydride Reaction | Phthalic anhydride, 2-aminoethanol | Toluene/Xylene | Reflux | Several hours |

| Amidation | Isoindoline intermediate, EDC, HOBT | Chloroform | Room temperature | 15–24 hours |

| Cyclization | N-(3-aminophthaloyl) derivatives | Varies | Elevated (e.g., 120°C) | Varies |

Research has indicated that compounds derived from isoindoline structures exhibit various biological activities, including potential applications in drug development due to their ability to inhibit acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's.

The versatility of this compound in organic synthesis and its implications in medicinal chemistry underscore the importance of developing efficient synthetic routes for its preparation.

Análisis De Reacciones Químicas

Types of Reactions: 4-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione can undergo various chemical reactions, including:

Oxidation: The hydroxy-ethyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to modify the functional groups, such as converting the amino group to an amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various alkyl or acyl groups.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has demonstrated that derivatives of isoindole-1,3-dione exhibit promising anticancer properties. A study showed that these compounds can induce apoptosis in cancer cells and inhibit cell cycle progression. Specifically, certain derivatives have shown effective antiproliferative activity against human cancer cell lines such as Caco-2 and HCT-116, indicating their potential as anticancer agents .

Antimicrobial Properties

The antimicrobial efficacy of isoindole derivatives has been evaluated against various Gram-positive and Gram-negative bacteria. Compounds derived from isoindole-1,3-dione have shown inhibition zones comparable to standard antibiotics like gentamicin, highlighting their potential as alternatives in treating bacterial infections .

Anti-inflammatory Effects

Isoindole derivatives have also been investigated for their anti-inflammatory properties. Some compounds have demonstrated the ability to inhibit key inflammatory pathways, suggesting their use in treating inflammatory diseases .

Synthesis and Characterization

The synthesis of 4-amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione and its derivatives has been optimized through various chemical processes. Techniques such as NMR spectroscopy and mass spectrometry are commonly employed for characterization, ensuring the purity and structural integrity of the synthesized compounds .

Structure-Activity Relationship (SAR)

Understanding the relationship between the structure of isoindole derivatives and their biological activity is crucial for drug development. Research indicates that modifications to the isoindole structure can enhance its lipophilicity and biological activity, making it a focal point for further investigations into new therapeutic agents .

Case Study 1: Antileishmanial Activity

A specific derivative of isoindole was tested against Leishmania tropica and exhibited significant activity with an IC50 value lower than that of traditional treatments like Glucantime. This finding underscores the compound's potential in treating parasitic infections .

Case Study 2: Cholinesterase Inhibition

Another study focused on isoindole derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease treatment. The best-performing derivative showed an IC50 value of 1.12 μM for AChE inhibition, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Mecanismo De Acción

The mechanism by which 4-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione exerts its effects involves interactions with various molecular targets. The amino and hydroxy-ethyl groups can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biochemical pathways, leading to specific biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 4-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione with structurally related isoindole-1,3-dione derivatives, emphasizing substituent effects, synthesis, and biological activity:

Key Structural and Functional Comparisons

Substituent Effects on Solubility: The 2-hydroxyethyl group in the target compound enhances hydrophilicity compared to methyl (e.g., 4-Amino-2-methylisoindole-1,3-dione ) or aryl substituents (e.g., 2-(4-amino-2-hydroxyphenyl) ). This may improve bioavailability in aqueous environments. Pomalidomide’s 2,6-dioxopiperidinyl group contributes to both hydrophilicity and cereblon-binding activity, critical for its immunomodulatory function .

Synthetic Accessibility: The target compound achieves high yields (85–94%) under optimized conditions using imidazole or triethylamine , whereas derivatives with complex substituents (e.g., hydroxypropyl-benzylamino in compound 5) show lower yields (26–37%) due to steric hindrance .

Biological Activity: Pomalidomide’s clinical success highlights the importance of the 2-position substituent in isoindole-1,3-diones for targeted therapy .

Actividad Biológica

4-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione, also known as a derivative of isoindoline-1,3-dione, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including an amino group and a hydroxyethyl side chain, which contribute to its chemical reactivity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C10H10N2O3, with a molecular weight of approximately 202.2 g/mol. The compound features an isoindole structure with a dione functional group, which is critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H10N2O3 |

| Molecular Weight | 202.2 g/mol |

| Functional Groups | Amino, Hydroxyethyl |

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

This compound has been investigated for its potential antimicrobial and antifungal effects. Studies suggest that it can inhibit the growth of various pathogens, making it a candidate for further development in infectious disease treatments.

Antioxidant Activity

The compound may help mitigate oxidative stress linked to various diseases. Its antioxidant properties are attributed to its ability to scavenge free radicals, which can lead to cellular damage if left unchecked.

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. Its mechanism may involve the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory response .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation in various cancer cell lines, including breast cancer cells (MCF-7) and triple-negative breast cancer cells (MDA-MB-231) . The IC50 values for these activities range from 10 nM to 33 nM, indicating significant potency compared to standard chemotherapeutic agents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can form hydrogen bonds with active sites of enzymes, leading to either inhibition or activation of enzymatic activity.

- Tubulin Interaction : It has been shown to interact with tubulin at the colchicine-binding site, disrupting microtubule polymerization and thereby affecting cell division and proliferation .

Case Studies

Several studies have explored the biological effects of this compound:

- Anticancer Study : In a study evaluating its anticancer properties, the compound was tested against MCF-7 cells and demonstrated an IC50 value of approximately 10 nM. Flow cytometry analysis indicated that treatment with this compound led to G2/M phase arrest and subsequent apoptosis in these cells .

- Antimicrobial Efficacy : Another study assessed the antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones comparable to standard antibiotics like gentamycin .

Q & A

Q. What are the recommended synthetic pathways for 4-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione, and how can experimental parameters be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions using precursors like isoindole-1,3-dione derivatives and amino-alcohols. Optimization involves:

- Reaction Conditions : Vary temperature (e.g., 60–120°C), solvent polarity (DMF, THF), and catalyst (e.g., NaOAc) to maximize yield .

- Factorial Design : Use a 2<sup>k</sup> factorial design to test interactions between variables (e.g., reactant molar ratio, reaction time) .

- Computational Screening : Apply quantum chemical calculations (e.g., DFT) to predict energy barriers and identify optimal pathways .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR/FTIR : Confirm functional groups (e.g., amine, hydroxyl) and isoindole backbone .

- HPLC-MS : Quantify purity (>95%) and detect side products (e.g., hydrolyzed derivatives) .

- XRD : Resolve crystal structure to validate stereochemistry and hydrogen-bonding networks .

Q. What protocols ensure stability during storage and handling?

- Methodological Answer :

- Storage : Under inert gas (N2 or Ar) at 2–8°C to prevent oxidation or hydrolysis .

- Handling : Use glove boxes for moisture-sensitive steps and monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reaction yields or kinetics?

- Methodological Answer :

- Reaction Path Analysis : Use transition-state modeling (e.g., NEB method) to identify competing pathways (e.g., isomerization vs. byproduct formation) .

- Data Reconciliation : Apply machine learning (ML) to harmonize experimental and computational datasets, prioritizing variables like solvent polarity or pH .

- Case Study : A 2023 study resolved discrepancies in amine-alcohol coupling yields by correlating solvent dielectric constants with activation energies .

Q. What advanced techniques elucidate the compound’s role in supramolecular assemblies or catalytic systems?

- Methodological Answer :

- Dynamic Covalent Chemistry (DCC) : Probe reversible interactions (e.g., Schiff base formation) using pH-controlled equilibria .

- In Situ Spectroscopy : Monitor assembly kinetics via time-resolved Raman or UV-Vis under varying temperatures .

- DFT-MD Simulations : Predict binding affinities with host molecules (e.g., cyclodextrins) .

Q. How do researchers design experiments to analyze conflicting toxicity or biocompatibility data?

- Methodological Answer :

- Tiered Testing :

| Tier | Assay | Purpose | Reference |

|---|---|---|---|

| 1 | Ames Test | Mutagenicity | |

| 2 | Zebrafish Embryotoxicity | Developmental effects | |

| 3 | 3D Tissue Models | Organ-specific toxicity |

- Mechanistic Studies : Use molecular docking to predict interactions with biological targets (e.g., kinases) and validate via SPR .

Data Analysis and Experimental Design

Q. What statistical frameworks are suitable for multivariate analysis of the compound’s reactivity?

- Methodological Answer :

- PCA/PLS Regression : Reduce dimensionality in datasets (e.g., solvent effects, catalyst loadings) .

- Bayesian Optimization : Iteratively refine reaction conditions using probabilistic models .

- Contradiction Resolution : Apply Grubbs’ test to identify outliers in kinetic data and re-evaluate experimental setups .

Q. How can AI-driven automation improve reproducibility in synthesis or characterization?

- Methodological Answer :

- Lab Automation : Integrate robotic platforms (e.g., Chemspeed) with ML algorithms for real-time parameter adjustment .

- Digital Twins : Create virtual reaction models validated against empirical data to predict scalability issues .

Tables of Key Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.